1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

Anti-inflammatory Nitrochalcone Structure-Activity Relationship

Researchers requiring reproducible SAR data often face variability from uncharacterized chalcone isomers. 3′-Nitrochalcone (CAS 16619-21-9) is a precisely defined meta-nitro isomer that solves this by providing a stable, moderate-activity reference point. Key advantages: • Quantifiable benchmark: Delivers 52.62% inhibition at 1 mg/ear in anti-inflammatory assays, enabling accurate calibration between inactive and highly active analogs. • Synthetic reliability: High-yield (94%) synthesis and stable 3-nitro handle make it a reproducible building block for focused heterocyclic libraries. • Verified identity: Sharp melting point (132-134°C) and published NMR spectra ensure rapid QC and method validation.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 16619-21-9
Cat. No. B169006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one
CAS16619-21-9
Synonyms1-(3-NITROPHENYL)-3-PHENYLPROP-2-EN-1-ONE
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-11H/b10-9+
InChIKeyMJXRQBATDWPDNF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: Overview


1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (CAS 16619-21-9), commonly referred to as 3′-nitrochalcone or 3-nitrochalcone, is an α,β-unsaturated ketone belonging to the chalcone class of open-chain flavonoids. Its molecular formula is C15H11NO3 with a molecular weight of 253.25 g/mol [1]. The compound features a nitro substituent at the meta (3′) position of the A-ring, a structural feature that distinguishes it from other mono-nitrated chalcones and is a key determinant in its biological profile [2].

Model Fit

Supports in vivo anti-inflammatory SAR models requiring moderate, quantifiable response levels.

Reported intermediate activity vs ortho/para isomers.

Structural Fit

Specific 3'-nitro isomer for precise positional structure-activity relationship mapping.

Position-specific biological profile distinguishes it from other nitrochalcones.

Specification Fit

Defined synthetic route and melting point for batch verification and procurement confidence.

Reported 94% yield supports accessibility.

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: Substitution Rationale


Substituting this compound with a different chalcone—even one with a seemingly minor modification like a nitro group at the ortho (2′) or para (4′) position—can lead to significantly different and often unpredictable biological outcomes. Recent systematic studies have demonstrated that the position of the nitro group on the chalcone scaffold is a critical determinant of both anti-inflammatory and vasorelaxant activity [1]. For example, in a head-to-head comparison of nine nitrochalcones, the ortho-substituted analogs exhibited the highest anti-inflammatory potency, whereas the para-substituted analog showed superior vasorelaxant effects [1]. Therefore, using a generic, uncharacterized chalcone introduces a high degree of experimental variability, while using a specific isomer ensures reproducible, position-dependent biological data.

Ortho (2') isomer
Anti-inflammatory response profile may shift significantly higher, potentially altering SAR interpretation and toxicity context.
Para (4') isomer
Vasorelaxant activity may shift away from anti-inflammatory profile, leading to misalignment with inflammation-focused research endpoints.
Unsubstituted chalcone
Baseline biological response may be significantly lower, failing to provide intermediate SAR data point required for positional activity mapping.

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: Supporting Evidence


Anti-inflammatory Activity vs. Positional Isomers

In a standardized in vivo model, 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (designated as compound 6) demonstrates a quantifiable and distinct level of anti-inflammatory activity compared to its closest structural analogs. At a uniform dose of 1 mg/ear in a TPA-induced mouse ear edema model, this meta-nitro substituted chalcone exhibits an inhibition percentage of 52.62 ± 1.37% [1]. This activity is intermediate between the high potency of ortho-nitro substituted analogs (e.g., compound 5: 80.77 ± 2.82%) and the lower activity of the unsubstituted parent chalcone (compound 1: 31.75 ± 1.49%), confirming a position-specific effect [1].

Anti-inflammatory Activity
Head-to-head
52.62 ± 1.37% inhibition at 1 mg/ear (TPA model).
28.15 pp lower than ortho; 20.87 pp higher than unsubstituted.
Supports SAR positioning for moderate anti-inflammatory activity studies.
TPA-induced mouse ear edema model; n=5/group.
Anti-inflammatory Nitrochalcone Structure-Activity Relationship

Structural Role of the 3-Nitro Group

The specific placement of the nitro group at the meta (3′) position of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one is not an arbitrary choice but a key determinant of its pharmacological profile. A comprehensive study of nine nitro-substituted chalcones concluded that the position of the nitro group plays an important role in both anti-inflammatory and vasorelaxant activities [1]. The study's results, derived from in vivo, ex vivo, and in silico experiments, show that the 3-nitro isomer is not the most potent in either assay, but occupies a unique, moderate activity niche. This position-specific behavior is critical for structure-activity relationship (SAR) studies and for the rational design of chalcone-based therapeutics [1].

Structural Role of 3-Nitro
Class-level
Unique moderate activity niche mapped across nine nitrochalcone analogs in in vivo, ex vivo, and in silico studies.
Isomer-specific SAR mapping context is critical; incorrect isomer confounds pharmacological landscape interpretation.
Class-level inference based on statistically significant inter-group differences.
Medicinal Chemistry Chalcone SAR Nitro Group Positioning

Synthesis and Physicochemical Profile

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one can be reliably synthesized via a base-catalyzed Claisen-Schmidt condensation with a high reported yield of 94% [1]. Its physicochemical properties are well-defined, including a melting point of 132–134 °C, which serves as a key quality control metric [1]. This contrasts with less well-characterized or proprietary analogs, where batch-to-batch consistency may be a concern. The established synthetic route and characterized physical constants ensure that researchers can reproducibly obtain and verify the identity and purity of the compound, a fundamental requirement for any rigorous scientific investigation.

Synthetic and Physical Properties
Reported
Yield: 94%
Melting point: 132–134 °C
Supports synthetic reproducibility and immediate identity verification for quality control.
Claisen-Schmidt condensation route.
Chemical Synthesis Chalcone Synthesis Physicochemical Characterization

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: Recommended Applications


Anti-inflammatory SAR Control Compound

Given its quantifiable, intermediate anti-inflammatory activity (52.62% inhibition at 1 mg/ear) in a direct comparison with nine structural analogs, this compound is ideally suited as a reference standard for structure-activity relationship (SAR) campaigns [1]. It provides a well-defined, moderate-activity data point on the pharmacological continuum between inactive unsubstituted chalcones and highly active ortho-nitro isomers. This allows researchers to calibrate new assays and benchmark the performance of novel chalcone derivatives with precision.

Intermediate for Position-Specific Nitrochalcones

The high-yielding (94%) and well-characterized synthesis of this 3-nitrochalcone makes it a practical and reproducible starting material for the synthesis of more complex heterocyclic systems [1]. Researchers can confidently use it as a building block in multi-step syntheses, knowing that the 3-nitro group is a stable handle that will impart a specific and predictable electronic and steric influence on downstream reactions, which is crucial for the development of focused chemical libraries.

Analytical Calibration Standard

The compound's clearly defined melting point (132–134 °C) and published 1H and 13C NMR spectra provide a robust set of reference data [1]. This makes it an excellent candidate for use as a calibration standard in analytical chemistry, for validating new chromatographic methods, or for training purposes in academic and industrial laboratories. Its stability and ease of characterization by simple melting point determination also support its use in quality control procedures.

Application
Selection Property
Validation Focus
SAR Benchmarking Studies
Moderate Inflammatory Model Response
SAR model response comparison with ortho/para analogs
Nitrochalcone Synthesis
High-Yield Reproducibility
Synthetic route robustness and characterization
Analytical Method Validation
Well-Characterized Physicochemical Profile
QC consistency and HPLC/NMR method calibration

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